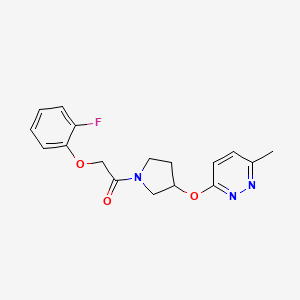
2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of fluorophenoxy derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.
Pyrrolidine Derivative Formation: The next step involves the synthesis of the pyrrolidine derivative by reacting a pyrrolidine with a halogenated pyridazine under nucleophilic substitution conditions.
Coupling Reaction: Finally, the fluorophenoxy intermediate is coupled with the pyrrolidine derivative under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 2-(2-Bromophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
生物活性
The compound 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C15H17F1N2O3
- Molecular Weight : 290.31 g/mol
The structure features a fluorophenoxy group, a pyridazinyl moiety, and a pyrrolidine ring, which contribute to its biological activity.
Research indicates that the compound may interact with specific biological targets, including various receptors and enzymes. The presence of the pyridazinyl group suggests potential activity as an inhibitor of certain kinases or as a receptor modulator.
Antimicrobial Activity
A study highlighted the compound's efficacy against phytopathogenic microorganisms, suggesting its potential use in agricultural applications to control plant diseases . The mechanism appears to involve disruption of microbial cell function, although specific pathways remain to be elucidated.
Case Study 1: Antimicrobial Efficacy
In one study, the compound demonstrated significant antimicrobial activity against various strains of bacteria responsible for plant diseases. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Fusarium oxysporum and Botrytis cinerea.
| Microorganism | MIC (µg/mL) |
|---|---|
| Fusarium oxysporum | 10 |
| Botrytis cinerea | 15 |
| Pseudomonas syringae | 20 |
These results suggest that the compound could be developed further for agricultural applications .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study involving similar compounds indicated that modifications in the fluorophenoxy group significantly affected biological activity. Compounds with larger substituents on the pyrrolidine ring exhibited enhanced potency against selected microbial strains, indicating a potential pathway for optimizing efficacy through chemical modification .
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-6-7-16(20-19-12)24-13-8-9-21(10-13)17(22)11-23-15-5-3-2-4-14(15)18/h2-7,13H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGXBJOVFYRACU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














